Cyclobutyldithymidine dimers

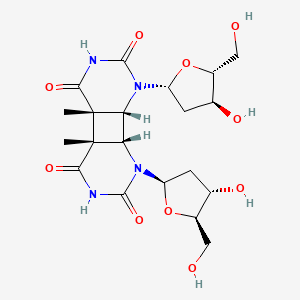

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33407-74-8 |

|---|---|

Molecular Formula |

C20H28N4O10 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1R,2S,7S,8R)-3,12-bis[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C20H28N4O10/c1-19-13(23(17(31)21-15(19)29)11-3-7(27)9(5-25)33-11)14-20(19,2)16(30)22-18(32)24(14)12-4-8(28)10(6-26)34-12/h7-14,25-28H,3-6H2,1-2H3,(H,21,29,31)(H,22,30,32)/t7-,8-,9+,10+,11+,12+,13-,14+,19+,20-/m0/s1 |

InChI Key |

YAHHPOUXPBUKTL-FVIZJAOPSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3C4CC(C(O4)CO)O)C)N(C(=O)NC2=O)C5CC(C(O5)CO)O |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3[C@H]4C[C@@H]([C@H](O4)CO)O)C)N(C(=O)NC2=O)[C@H]5C[C@@H]([C@H](O5)CO)O |

Canonical SMILES |

CC12C(C3C1(C(=O)NC(=O)N3C4CC(C(O4)CO)O)C)N(C(=O)NC2=O)C5CC(C(O5)CO)O |

Other CAS No. |

33407-74-8 |

Synonyms |

cyclobuta-dithymidine photoproducts cyclobutyl dithymidine dimers cyclobutyldithymidine dimers |

Origin of Product |

United States |

Mechanisms of Cyclobutyldithymidine Dimer Formation

Photochemical Induction Pathways

The primary driver for the formation of cyclobutyldithymidine dimers is the absorption of UV photons by the DNA molecule itself. taylorandfrancis.com This direct absorption initiates a series of photochemical events leading to the covalent linkage of adjacent thymine (B56734) residues.

The initial and essential step in the formation of this compound is the direct absorption of UV photons by the pyrimidine (B1678525) bases within the DNA structure. nih.govtaylorandfrancis.com Pyrimidines, including thymine, have an absorption maximum in the UVC range, around 260 nm. nih.govsemanticscholar.org This absorption excites the pyrimidine base, leading to the formation of a cyclobutane (B1203170) ring between two adjacent thymines. While this process is most efficient in the UVC range, it also occurs with UVB and, to a lesser extent, UVA radiation. nih.govnih.gov The formation of these dimers can also be influenced by photosensitizing molecules that, upon activation by sunlight, can transfer energy to the DNA and induce damage. taylorandfrancis.com

The efficiency of cyclobutyldithymidine dimer formation is highly dependent on the wavelength of the UV radiation. nih.gov

UVC (100-280 nm): This range is the most potent in inducing CPDs due to its strong absorption by DNA. nih.govsemanticscholar.org The formation of CPDs increases as the irradiation wavelength decreases. nih.gov

UVB (280-320 nm): As the primary component of terrestrial sunlight that causes significant DNA damage, UVB radiation is a major cause of cyclobutyldithymidine dimer formation in skin cells. nih.govnih.gov The yield of CPDs decreases with increasing wavelength within the UVB spectrum. nih.gov

UVA (320-400 nm): Although less efficient than UVC and UVB, UVA radiation can penetrate deeper into tissues and still induce the formation of CPDs. nih.govrsc.org Studies have shown that UVA can induce CPDs through a direct photochemical mechanism, particularly in double-stranded DNA which enhances the absorption of UVA photons. rsc.org

The following table summarizes the wavelength-dependent nature of CPD formation:

| UV Range | Wavelength (nm) | Relative Efficiency of CPD Formation | Penetrance |

| UVC | 100-280 | High | Low (absorbed by the ozone layer) |

| UVB | 280-320 | Moderate | Moderate |

| UVA | 320-400 | Low | High |

This table provides a simplified overview of the relationship between UV wavelength and CPD formation.

The [2+2] cycloaddition reaction between adjacent thymine bases can theoretically produce several stereoisomers. However, within the B-form of DNA, the steric constraints of the double helix predominantly allow for the formation of the cis-syn isomer of the cyclobutane pyrimidine dimer. semanticscholar.orggenelink.comcambio.co.uk The trans-syn isomer is formed at a much lower frequency. glenresearch.com The formation of these dimers occurs most readily at sites of two adjacent thymidine (B127349) bases (TT sites). glenresearch.comnih.gov The specific location of dimerization within the DNA is not random and is influenced by the surrounding sequence and the local DNA structure. nih.gov

Influence of DNA Conformation and Sequence Context on Dimerization Efficiency

The efficiency of cyclobutyldithymidine dimer formation is not uniform throughout the genome. It is significantly influenced by the local DNA conformation and the surrounding nucleotide sequence. rsc.orgnih.gov

DNA conformation plays a crucial role. For instance, bent DNA conformations can create periodic patterns of CPD formation. nih.gov The binding of proteins, such as transcription factors, to DNA can also alter its structure and create hotspots for UV damage by making certain sites more favorable for dimer formation. plos.org Molecular dynamics simulations have shown that the presence of a CPD itself induces significant distortions in the DNA helix, which can be recognized by repair enzymes. oup.comnih.gov

The sequence context, specifically the bases flanking the dimerizing thymines, also has a strong influence on the rate of CPD formation. rsc.orgnih.gov Generally, thymine dimers are more prevalent when flanked by pyrimidines and adenines, and less common when flanked by guanine (B1146940). rsc.org Studies have shown that the yield of CPDs under UVC irradiation decreases in the order of TT > TC > CT > CC. nih.gov The sequence can affect the local flexibility and stacking interactions of the DNA, thereby influencing the probability of the photochemical reaction. The structure of A-tracts (a series of adenine-thymine base pairs) can be altered by the formation of a thymine dimer, which in turn can affect processes like transcription. nih.gov

Dynamic Equilibrium of Dimer Formation and Reversion

The accumulation of this compound in DNA is not a simple one-way process. Instead, it represents a dynamic equilibrium between dimer formation and reversion to the original monomeric thymines. rsc.orgnih.gov This photoreversion can occur through the direct absorption of UV light by the CPD itself, particularly UVC radiation. nih.govrsc.org

This equilibrium means that the observed yield of dimers at any given time is a composite result of both the forward (formation) and reverse (reversion) reactions. nih.gov The rate of both formation and reversion can be influenced by local DNA conformation and sequence context. rsc.orgnih.gov For example, after the initial formation of CPDs in a bent DNA structure, linearization of the DNA followed by further irradiation can lead to a redistribution of the dimers into a more uniform pattern, demonstrating the dynamic nature of this process. nih.gov This dynamic interplay is crucial in determining the steady-state levels of CPDs and the ultimate distribution of these lesions within the genome. rsc.orgnih.gov The concept of a photostationary state is reached when the rate of dimer formation equals the rate of photoreversion. rsc.org

Cellular and Molecular Consequences of Cyclobutyldithymidine Dimers

Structural Perturbations of the DNA Double Helix

The formation of a cyclobutyldithymidine dimer introduces a significant kink into the DNA double helix. wikipedia.orgeur.nl This covalent linkage between adjacent thymine (B56734) bases disrupts the normal base-pairing with adenine (B156593) on the complementary strand and distorts the helical structure. wikipedia.orgnih.gov Specifically, the dimer causes a local unwinding and bending of the DNA, with a reported kink of approximately 27 degrees that protrudes into the major groove. eur.nl This structural alteration is a critical signal for the cell's DNA repair machinery to recognize the damage. wikipedia.org The presence of the cyclobutane (B1203170) ring prevents the normal stacking interactions between base pairs, leading to a less stable and more flexible region in the DNA. wikipedia.orgmdpi.com

Table 1: Structural Impact of Cyclobutyldithymidine Dimers on the DNA Helix

| Structural Parameter | Consequence of Dimer Formation |

| Helical Axis | Introduction of a significant bend or kink (approx. 27°). eur.nl |

| Base Pairing | Disruption of hydrogen bonds with complementary adenine bases. wikipedia.org |

| Base Stacking | Altered stacking interactions, leading to localized instability. wikipedia.org |

| DNA Conformation | Local unwinding and distortion of the double helix. wikipedia.orgeur.nl |

Impairment of DNA Replication Fidelity and Processivity

The structural distortion caused by this compound presents a major obstacle to the DNA replication machinery. wikipedia.orgembopress.org High-fidelity replicative DNA polymerases, responsible for accurate DNA duplication, are often stalled or blocked by these lesions. nih.govembopress.org This blockage can lead to the collapse of the replication fork, a highly toxic event for the cell. embopress.org

To overcome this, cells employ specialized translesion synthesis (TLS) polymerases. nih.govnih.gov While these polymerases can replicate past the damaged site, they often do so with reduced fidelity, increasing the likelihood of incorporating incorrect bases opposite the dimer. nih.govnih.gov For instance, while DNA polymerase η can bypass thymine-thymine CPDs with relatively high accuracy by inserting two adenine bases, other TLS polymerases are more error-prone. wikipedia.orgnih.gov The ability of a polymerase to synthesize DNA without dissociating is known as processivity, which is generally lower for TLS polymerases compared to replicative polymerases. nih.govthermofisher.com

Table 2: Impact of this compound on DNA Replication

| Replication Aspect | Effect of Dimer |

| Fidelity | Increased potential for misincorporation of nucleotides by translesion synthesis (TLS) polymerases. nih.gov |

| Processivity | Replicative polymerases stall, leading to recruitment of less processive TLS polymerases. embopress.orgnih.govthermofisher.com |

| Replication Fork | Can cause stalling and collapse of the replication fork. embopress.org |

Disruption of Gene Transcription Mechanisms

Similar to DNA replication, the process of gene transcription is also impeded by the presence of this compound. wikipedia.orgembopress.org RNA polymerase, the enzyme responsible for transcribing DNA into RNA, can be blocked by these lesions. wikipedia.org This blockage can lead to truncated RNA transcripts and a subsequent reduction in the synthesis of essential proteins. The persistence of these dimers in a transcribed gene can therefore have significant consequences for cellular function. However, some studies in certain organisms like Drosophila have shown that transcription itself is not a prerequisite for the efficient repair of CPDs, suggesting complex regulatory mechanisms. nih.gov

Induction of Pre-mutagenic Lesions Leading to Mutagenesis

This compound are considered pre-mutagenic lesions because if they are not repaired before DNA replication, they can lead to permanent mutations. wikipedia.orgnih.gov The process of mutagenesis is heavily influenced by the action of translesion polymerases. wikipedia.org While some TLS polymerases can bypass these dimers accurately, others may insert incorrect bases. wikipedia.orgnih.gov For example, if a base other than adenine is inserted opposite a thymine in the dimer, a point mutation will be fixed in the subsequent round of replication. nih.gov

Furthermore, cytosine-containing pyrimidine (B1678525) dimers are prone to deamination, a chemical process that converts cytosine to uracil. wikipedia.orgrsc.org If this deaminated dimer is replicated, it can lead to a C-to-T transition mutation, a common signature of UV-induced mutagenesis. wikipedia.orgnih.gov While thymine-thymine dimers are the most frequent lesions, the mutagenic potential of other pyrimidine dimers, like those involving cytosine, is also significant. photobiology.infosemanticscholar.org

Consequences for Cellular Homeostasis and Viability

The accumulation of unrepaired this compound can have severe consequences for cellular homeostasis and viability. nih.govnih.gov The stalling of replication forks and the disruption of transcription can lead to cell cycle arrest, providing the cell with time to repair the damage. embopress.org However, if the damage is too extensive and cannot be repaired, it can trigger programmed cell death, or apoptosis, to eliminate the potentially cancerous cells. researchgate.net In keratinocytes, for example, the presence of CPDs has been shown to induce a hypermetabolic state driven by mitochondrial oxidative stress, affecting cellular energy balance. nih.gov The level of thymidine (B127349) dimers can be directly correlated with cell survival rates. nih.gov

Modulation of DNA Damage Response Signaling Pathways

The presence of this compound activates a complex network of signaling pathways collectively known as the DNA damage response (DDR). embopress.orgnih.gov The structural distortion of the DNA helix is recognized by sensor proteins, which in turn activate transducer kinases such as ATM and ATR. mdpi.comcam.ac.uknih.gov These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate the cellular response to the damage. embopress.org

One of the most prominent pathways activated by CPDs is associated with DNA double-strand break (DSB) signaling and repair. embopress.orgnih.gov The conversion of unrepaired CPDs into DSBs during replication is a major trigger for this response, leading to the accumulation of proteins like γ-H2AX, P53bp1, and Rad51 at the site of damage. embopress.orgnih.gov This signaling cascade coordinates DNA repair, cell cycle arrest, and, if necessary, apoptosis. embopress.orgnih.gov

Impact on Immunological Processes at the Molecular Level

This compound can also have a significant impact on immunological processes. nih.gov The presence of these DNA lesions can suppress the normal functioning of the immune system, a phenomenon known as immunosuppression. nih.gov At the molecular level, these dimers can be recognized as antigens by the immune system. Specific antibodies have been developed that can detect different types of cyclobutane pyrimidine dimers in DNA. eur.nlnih.gov This immunological detection has been a valuable tool for studying the formation and repair of these lesions. rsc.orgnih.gov The interaction between UV-induced DNA damage and the immune system is a critical factor in the development of skin cancers. nih.gov

Effects on Stem Cell Genomic Integrity and Functionality

The integrity of the genome in stem cells is paramount for tissue homeostasis, regeneration, and the long-term health of an organism. This compound, a major form of DNA damage induced by ultraviolet (UV) radiation, represent a significant threat to the genomic stability and functional capabilities of various stem cell populations. nih.gov These lesions can stall DNA replication, lead to the formation of DNA double-strand breaks, and introduce mutations if not properly repaired, with profound consequences for stem cell fate. oup.comembopress.org

Stem cells, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and adult somatic stem cells, have evolved distinct mechanisms to cope with DNA damage compared to their differentiated counterparts. mdpi.comnih.gov However, their response to this compound is complex and varies between stem cell types.

DNA Damage and Repair Efficiency in Stem Cells

Studies have revealed significant differences in the efficiency of nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts like this compound, between pluripotent stem cells and somatic cells. nih.gov Human pluripotent stem cells, including both embryonic stem cells (hESCs) and iPSCs, demonstrate a significantly greater capacity for global-genome nucleotide excision repair of UV-induced cyclobutane pyrimidine dimers (CPDs) compared to differentiated fibroblasts. plos.org For instance, iPSCs can repair CPDs up to three times faster than their parental fibroblast lines. plos.org

However, this enhanced repair capacity is not universal across all stem cell types or all types of photoproducts. In mouse embryonic stem cells (mESCs), the repair of CPDs in transcribed genes is reportedly undetectable, while the removal of another UV-induced lesion, the (6-4) photoproduct, is incomplete. mdpi.comoup.com This suggests that mESCs may prioritize the elimination of cells with extensive DNA damage through apoptosis rather than repair, a strategy to avoid the accumulation of mutations. mdpi.comnih.gov This hypersensitivity to UV-induced damage is a notable characteristic of mESCs. nih.gov

In contrast, human epidermal stem cells, which are constantly exposed to environmental UV radiation, are susceptible to the formation of cyclobutane thymidine dimers. nih.gov Despite their crucial role in skin maintenance, these cells show significant accumulation of DNA lesions after exposure to solar-simulated radiation, which can lead to functional impairment. nih.gov Some quiescent stem cell populations in the epidermis have been observed to retain CPDs for extended periods. researchgate.net

Table 3.8.1: Comparative CPD Repair Efficiency in Various Cell Types

| Cell Type | Organism | Key Finding on CPD Repair | Reference |

|---|---|---|---|

| Human Embryonic Stem Cells (hESCs) | Human | Almost two times faster CPD repair compared to fibroblasts. plos.org | plos.org |

| Induced Pluripotent Stem Cells (iPSCs) | Human | About three times faster CPD repair than parental fibroblasts. plos.org | plos.org |

| Mouse Embryonic Stem Cells (mESCs) | Mouse | Repair of CPDs in transcribed genes was not detected. mdpi.comoup.com | mdpi.comoup.com |

| Cockayne Syndrome (CS) MSCs | Human | Deficient in eliminating CPD photolesions after UV damage compared to gene-corrected cells. nih.gov | nih.gov |

| mili-/- MEFs | Mouse | Significantly reduced CPD repair compared to wild-type MEFs. plos.org | plos.org |

Genomic Instability and Mutational Signatures

Unrepaired this compound are a major source of genomic instability in stem cells. When the replication machinery encounters a CPD, it can stall, potentially leading to the collapse of the replication fork and the formation of double-strand breaks. oup.comembopress.org The cellular response to this stress can involve translesion synthesis (TLS), a DNA damage tolerance mechanism that allows replication to proceed across the lesion. oup.com While essential for completing replication, TLS polymerases are often error-prone and are a primary source of UV-induced mutations, classically the C→T transition at dipyrimidine sites.

Research has shown that the histone methyltransferase ASH1L plays a role in protecting enhancer sequences in the genome against the induction of CPDs and also accelerates their repair. oup.comoup.com Loss of this protective mechanism can lead to a higher frequency of C→T transitions at these critical regulatory elements, which can alter gene expression and impact stem cell fate. oup.com The accumulation of such mutations in stem cells is a significant concern, as they can be passed on to all daughter cells, potentially leading to loss of function, cellular senescence, or malignant transformation. nih.gov While studies have identified mutations in cancer-associated genes like TP53 and BCOR in iPSC lines, the direct link to CPDs highlights the importance of minimizing UV exposure during their culture. drugdiscoverynews.com

Functional Consequences for Stem Cells

The presence of this compound and the subsequent DNA damage response can profoundly affect core stem cell functions, including self-renewal, differentiation, and survival.

Apoptosis and Cell Fate: Pluripotent stem cells, particularly mESCs, often respond to significant DNA damage by triggering apoptosis. nih.gov This is considered a critical quality control mechanism to eliminate genetically compromised cells from the stem cell pool. The p53 protein is a key regulator of this process, and its stabilization following UV damage can direct the cell towards apoptosis or cell cycle arrest. plos.org

Impaired Functionality: In adult stem cells, such as human epidermal stem cells, UV-induced CPDs lead to functional impairment, demonstrated by a reduced colony-forming efficiency and altered expression of stem cell marker genes. nih.gov This suggests that even if the cells survive, their ability to maintain and repair tissues is compromised.

Premature Senescence: In certain genetic contexts, such as in mesenchymal stem cells (MSCs) derived from patients with Cockayne syndrome (a progeroid syndrome characterized by defective DNA repair), the inability to properly repair CPDs leads to increased susceptibility to UV-induced apoptosis and features of premature cellular aging. nih.gov

Table 3.8.2: Functional Consequences of CPDs in Stem Cells

| Stem Cell Type | Consequence of CPD Accumulation | Research Finding | Reference |

|---|---|---|---|

| Human Epidermal Stem Cells | Functional Impairment | Reduced colony forming efficiency and altered gene expression after UV exposure. nih.gov | nih.gov |

| Mouse Embryonic Stem Cells | Hypersensitivity & Apoptosis | Highly sensitive to UV radiation, leading to cell death as a primary response. nih.gov | nih.gov |

| Cockayne Syndrome MSCs | Premature Senescence | Increased apoptosis and premature aging phenotypes following UV irradiation. nih.gov | nih.gov |

| General Stem Cells | Genomic Instability | Unrepaired CPDs can be converted into DNA double-strand breaks during replication. embopress.org | embopress.org |

Dna Repair Pathways for Cyclobutyldithymidine Dimers

Direct Reversal Mechanisms

Direct reversal is a highly efficient repair mechanism that directly monomerizes the dimerized bases to their original state without removing and replacing nucleotides.

Photoreactivation is a light-dependent process catalyzed by the enzyme DNA photolyase. wikipedia.orgmdpi.com This evolutionarily ancient enzyme specifically recognizes and repairs CPDs, including cyclobutyldithymidine dimers. wikipedia.orgnih.gov

The initial step in photoreactivation is the light-independent binding of DNA photolyase to the site of the DNA damage. nih.gov The enzyme exhibits a high affinity for the distorted DNA structure caused by the cyclobutyldithymidine dimer. wikipedia.orgcore.ac.uk This recognition is structure-specific, focusing on the altered phosphodiester backbone and the lesion itself, rather than the surrounding nucleotide sequence. abeomics.comcore.ac.uk Upon binding, it is hypothesized that the enzyme flips the cyclobutyldithymidine dimer out of the DNA double helix and into its active site cavity. nih.govnih.gov This process involves a significant conformational change in the local DNA structure. nih.gov The surface of photolyase possesses a positive charge near the substrate-binding site, which facilitates its interaction with the negatively charged DNA backbone. encyclopedia.pub

The general mechanism for the repair of CPDs by photolyase is as follows:

Recognition and Binding: The enzyme binds to the DNA at the site of the cyclobutyldithymidine dimer. nih.govencyclopedia.pub

Catalysis: Upon absorption of light energy, the enzyme catalyzes the cleavage of the covalent bonds forming the cyclobutane (B1203170) ring. encyclopedia.pubum.es

Separation: The enzyme releases the repaired DNA strand. mdpi.com

DNA photolyases are flavoproteins, containing two non-covalently bound chromophores that act as cofactors. wikipedia.orgpnas.org One is the catalytic cofactor, flavin adenine (B156593) dinucleotide (FAD), which is essential for both binding to the damaged DNA and for catalysis. nih.govacs.orgscirp.org The other is a light-harvesting cofactor, which can be either methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF). acs.orgscirp.org

The repair mechanism proceeds via a photo-induced electron transfer. nih.govnih.gov The catalytically active form of the FAD cofactor is the fully reduced FADH⁻. pnas.orgpnas.org

Key Steps in Electron Transfer:

Excitation: Upon absorbing a photon of blue light either directly or through energy transfer from the antenna chromophore, the FADH⁻ is promoted to an excited state (FADH⁻*). encyclopedia.pubpnas.orgpnas.org

Forward Electron Transfer: The excited FADH⁻* donates an electron to the cyclobutyldithymidine dimer, generating a charge-separated radical pair consisting of a neutral FAD radical (FADH•) and a dimer radical anion (CPD•⁻). nih.govpnas.org This electron transfer has been observed to occur in approximately 170-250 picoseconds. pnas.orgpnas.orgpnas.org

Ring Splitting: The excess electron on the dimer destabilizes the cyclobutane ring, causing it to split and reform the two original thymine (B56734) bases. pnas.orgum.es

Back Electron Transfer: The electron is then transferred back from the now-repaired thymines to the FADH•, restoring the cofactor to its initial FADH⁻ state and completing the catalytic cycle. pnas.org This back electron transfer occurs in about 560 picoseconds. pnas.org

The FAD cofactor adopts a unique, bent U-shaped configuration within the enzyme's active site. nih.govscirp.orgpnas.org This conformation brings the adenine moiety of FAD into close proximity with the cyclobutane pyrimidine (B1678525) dimer, facilitating the electron transfer. pnas.orgnih.gov Evidence suggests that this adenine moiety acts as a mediator in the electron tunneling process from the flavin to the lesion. pnas.orgnih.gov

Table 1: Key Events and Timescales in Photoreactivation of this compound

| Event | Description | Approximate Timescale |

| Forward Electron Transfer | An electron moves from the excited FADH⁻* to the CPD lesion. | 170 - 250 ps pnas.orgpnas.orgpnas.org |

| Cyclobutane Ring Splitting | The four-membered ring of the dimer breaks. | ~90 ps pnas.org |

| Back Electron Transfer | The electron returns from the repaired bases to the FADH• radical. | ~560 ps pnas.org |

| Complete Repair Cycle | The entire process from light absorption to product release. | ~700 ps pnas.org |

DNA photolyase is an ancient enzyme found across all three kingdoms of life, including bacteria, archaea, fungi, plants, and many animals like fish, amphibians, birds, and marsupials. wikipedia.orgencyclopedia.pubembopress.orgplos.org However, photolyase genes appear to have been lost during the evolution of placental mammals, including humans and mice. acs.orgembopress.orgcapes.gov.br Consequently, these organisms cannot perform photoreactivation and must rely on other, less direct repair mechanisms to remove this compound. wikipedia.orgembopress.org The absence of photolyase in placental mammals is a significant distinction in DNA repair capabilities across the animal kingdom. acs.orgcapes.gov.br The cryptochromes, which are structurally related to photolyases and are involved in circadian rhythms, are present in placental mammals but lack DNA repair activity. wikipedia.orgcore.ac.uk

Table 2: Distribution of DNA Photolyase Across Different Organisms

| Organism Group | Presence of DNA Photolyase | Primary Repair for CPDs |

| Bacteria | Present wikipedia.org | Photoreactivation, NER |

| Archaea | Present plos.org | Photoreactivation, NER |

| Fungi | Present wikipedia.org | Photoreactivation, NER |

| Plants | Present wikipedia.org | Photoreactivation, NER |

| Fish, Amphibians, Reptiles | Present mdpi.comencyclopedia.pub | Photoreactivation |

| Birds | Present mdpi.com | Photoreactivation |

| Marsupials | Present embopress.orgcapes.gov.br | Photoreactivation |

| Placental Mammals (e.g., Humans) | Absent acs.orgembopress.orgcapes.gov.br | Nucleotide Excision Repair |

Photoreactivation by DNA Photolyase

Nucleotide Excision Repair (NER) Pathway

In organisms lacking photolyase, such as placental mammals, the primary mechanism for removing this compound and other bulky DNA lesions is Nucleotide Excision Repair (NER). wikipedia.orgembopress.orgtau.ac.il NER is a more complex and less efficient process than photoreactivation for this specific type of lesion. embopress.orgplos.org It involves the recognition of the DNA helix distortion caused by the dimer, followed by the excision of a short, single-stranded DNA segment containing the lesion. tau.ac.il

The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which repairs lesions throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes. tau.ac.ilcureffi.org The core steps of NER involve damage recognition, unwinding of the DNA around the lesion, dual incision of the damaged strand on either side of the lesion, removal of the oligonucleotide containing the damage, and finally, synthesis of a new DNA patch using the undamaged strand as a template, followed by ligation. abeomics.comtau.ac.il In humans, proteins like XPC and DDB2 are involved in the initial recognition of the damage. nih.gov The excised fragment is typically 24-32 nucleotides long. researchgate.net

Global Genome NER (GG-NER) in Cyclobutyldithymidine Dimer Recognition

Global Genome NER (GG-NER) is a versatile surveillance system that scans the entire genome for DNA lesions that distort the double helix, including this compound. nih.govwikipedia.orgnih.gov This process is not dependent on transcription and is crucial for preventing mutations in both active and inactive genes. wikipedia.org The initiation of GG-NER involves the recognition of the helical distortion caused by the dimer. wikipedia.org This recognition is primarily carried out by a protein complex that includes Xeroderma Pigmentosum Complementation Group C (XPC). nih.govfrontiersin.org For lesions like CPDs, which cause less significant distortion compared to other photoproducts like (6-4) photoproducts, the damage recognition process is critically assisted by the UV-damaged DNA-binding (UV-DDB) complex. oup.comportlandpress.comannualreviews.org

The GG-NER pathway is initiated by the joint action of two main protein complexes. reactome.org The first is the XPC complex, which includes RAD23B and Centrin 2, and the second is the UV-DDB complex, a heterodimer of DDB1 and DDB2 (also known as XPE). portlandpress.comreactome.org While the XPC complex is the core initiator that recruits downstream NER factors, the UV-DDB complex is particularly important for the efficient recognition of CPDs within the context of chromatin. reactome.orgplos.org

Transcription-Coupled NER (TC-NER) in Response to Transcription Blockage

Transcription-Coupled NER (TC-NER) is a specialized sub-pathway that rapidly removes DNA lesions from the transcribed strand of active genes. wikipedia.orgresearchgate.netaacrjournals.org The trigger for TC-NER is the stalling of an elongating RNA polymerase II (RNAPII) complex at a DNA lesion, such as a cyclobutyldithymidine dimer, which acts as a potent blockade to transcription. researchgate.netoup.com This stalled polymerase serves as the damage signal, eliminating the need for the general genome surveillance of the XPC complex. wikipedia.org

When RNAPII encounters a cyclobutyldithymidine dimer, it halts, and this blockage initiates the TC-NER cascade. researchgate.net Key proteins specific to TC-NER, such as Cockayne Syndrome group A (CSA) and group B (CSB), are recruited to the site of the stalled polymerase. annualreviews.orgresearchgate.net These factors are essential for displacing the stalled RNAPII and assembling the core NER machinery to the site of the lesion. researchgate.net While classical NER substrates like CPDs can be repaired even when TC-NER is disrupted, the pathway provides an efficient route for clearing transcription-blocking lesions, thereby ensuring the rapid resumption of gene expression. oup.comnih.gov

Role of Specific Damage Recognition Proteins (e.g., XPC, DDB1, DDB2, Rad4)

The recognition of this compound is a highly regulated process involving a cast of specialized proteins.

XPC (Xeroderma Pigmentosum Complementation Group C): XPC, in a complex with RAD23B and Centrin 2, is a key damage sensor in GG-NER. nih.govportlandpress.comreactome.org It recognizes the thermodynamic destabilization and distortion of the DNA helix caused by the dimer. nih.govportlandpress.com However, its efficiency in binding to CPDs, which cause minimal distortion, is relatively low. oup.comportlandpress.com The yeast ortholog of XPC, Rad4, has been instrumental in understanding this process. nih.govnih.gov

DDB1 and DDB2 (DNA Damage-Binding proteins 1 and 2): The heterodimeric UV-DDB complex, consisting of DDB1 and DDB2 (also known as XPE), plays a crucial role in the recognition of CPDs. nih.govnih.gov DDB2 binds directly to the UV-damaged DNA with high affinity and specificity for CPDs. portlandpress.comnih.gov DDB1 acts as a linker protein, connecting DDB2 to a CUL4A-based E3 ubiquitin ligase complex. plos.orgrupress.org This complex is vital for initiating the repair of CPDs in a chromatin context. rupress.org

Rad4: The yeast ortholog of XPC, Rad4, serves as a model for studying CPD recognition. nih.gov Structural and molecular dynamics studies of the Rad4-DNA complex have provided detailed insights into how the protein interrogates the DNA for damage. oup.comnih.gov

| Protein/Complex | Function in Cyclobutyldithymidine Dimer Recognition | Sub-Pathway | Key Interactions |

| XPC-RAD23B-Centrin 2 | Primary damage sensor in GG-NER, recognizes DNA helix distortion. | GG-NER | Recruits TFIIH, interacts with DDB2. portlandpress.comresearchopenworld.com |

| UV-DDB (DDB1-DDB2) | Binds with high affinity to CPDs, facilitating their recognition by XPC. | GG-NER | DDB2 binds damaged DNA; DDB1 links to CUL4A E3 ligase. plos.orgnih.gov |

| Rad4 | Yeast ortholog of XPC, model for understanding CPD recognition mechanisms. | GG-NER | Inserts a β-hairpin into the DNA, flipping out damaged bases. portlandpress.com |

| CSA & CSB | Recruited to RNAPII stalled at a CPD, initiating TC-NER. | TC-NER | Interact with stalled RNAPII. researchgate.net |

Molecular Mechanisms of XPC-DNA Interactions

Studies with Rad4 have revealed a fascinating "opening" mechanism. oup.comnih.gov Upon encountering a potential lesion, Rad4 inserts a β-hairpin domain (BHD3) into the major groove of the DNA. portlandpress.comnih.gov This insertion causes a significant bend in the DNA and leads to the flipping out of the two adenine bases on the undamaged strand that are opposite the dimer. nih.govnih.gov The protein then stabilizes this opened conformation by interacting with the undamaged strand, effectively "clamping" the DNA. nih.govportlandpress.com This process of base flipping is sequential, with the 5'-adenine flipping out before the 3'-adenine. nih.gov This mechanism allows XPC/Rad4 to verify the presence of a lesion that destabilizes the DNA duplex without needing to recognize the specific chemical nature of the damage itself. portlandpress.com

Contribution of DDB2 to Damage Recruitment

DDB2 is essential for the efficient repair of this compound, particularly in the context of compact chromatin. rupress.org DDB2's primary role is to act as the initial sensor that identifies the lesion and then recruits the core NER machinery. nih.govnih.gov

Upon UV irradiation, the DDB1-DDB2 complex is rapidly recruited to the sites of DNA damage. rupress.org DDB2 possesses a high affinity for CPDs and binds directly to the lesion. portlandpress.comnih.gov This binding event is crucial for several subsequent steps. First, it is proposed that DDB2 binding initiates chromatin remodeling around the lesion, making the damaged DNA more accessible to the other NER factors. rupress.org DDB2 facilitates this by unfolding higher-order chromatin structures in an ATP-dependent manner. rupress.org

Second, DDB2 facilitates the recruitment of XPC to the damage site. plos.orgnih.gov While the precise handover mechanism is still under investigation, evidence suggests a transient interaction between DDB2 and XPC that stabilizes XPC's association with the lesion. plos.org The DDB2-containing E3 ubiquitin ligase complex (CRL4^DDB2) also plays a critical role by ubiquitinating XPC, which increases its affinity for damaged DNA, and DDB2 itself, which is part of the regulatory process leading to its eventual removal from the repair complex. researchopenworld.comoup.com

Excision of Damaged Oligonucleotide Fragments and Resynthesis

Once the cyclobutyldithymidine dimer is recognized and the pre-incision complex is assembled, the NER pathway proceeds to excise the damaged segment of DNA. This process is common to both GG-NER and TC-NER. nih.gov

The assembly of the pre-incision complex involves the recruitment of the general transcription factor TFIIH, which has two helicase subunits, XPB and XPD. nih.govphotobiology.info These helicases unwind the DNA around the lesion, creating a bubble of approximately 24-32 nucleotides. nih.govaacrjournals.org This unwound structure is stabilized by the binding of XPA and the single-strand binding protein, Replication Protein A (RPA). nih.govphotobiology.info

Next, two endonucleases are recruited to perform a dual incision:

XPF-ERCC1 makes the first cut on the 5' side of the lesion. photobiology.info

XPG makes the second cut on the 3' side of the lesion. photobiology.info

This dual incision releases the damaged DNA as a short single-stranded oligonucleotide. nih.govphotobiology.info The resulting single-stranded gap is then filled in by DNA polymerases (such as DNA polymerase δ or ε), using the undamaged strand as a template. encyclopedia.pub Proliferating Cell Nuclear Antigen (PCNA) acts as a sliding clamp to enhance the processivity of the polymerase. encyclopedia.pubphotobiology.info Finally, the remaining nick in the phosphodiester backbone is sealed by a DNA ligase, completing the repair process and restoring the integrity of the DNA double helix. nih.govnih.gov

Interplay with Cellular Regulatory Mechanisms (e.g., Autophagy)

Recent research has uncovered a significant interplay between NER and autophagy, a cellular catabolic process for degrading and recycling cellular components. tandfonline.comnih.gov Autophagy has been shown to positively regulate NER, particularly the recognition of UV-induced DNA damage like this compound. tandfonline.comfrontiersin.org

This regulation occurs through at least two distinct mechanisms:

Regulation of DDB2 recruitment: Autophagy is also crucial for the efficient recruitment of DDB2 to the sites of UV damage. nih.govtandfonline.com Impaired autophagy leads to the stabilization of a protein called TWIST1, which in turn inhibits the recruitment of DDB2 to CPDs. tandfonline.com

Furthermore, UV-responsive proteins like UVRAG (UV radiation resistance-associated gene), initially identified for its role in autophagy, have been shown to directly participate in NER. nih.govtandfonline.com UVRAG localizes to sites of UV damage and facilitates the recruitment of the DDB1-DDB2 complex, promoting the efficient handover of the lesion to XPC. nih.govtandfonline.com This demonstrates a direct molecular link between the autophagy and NER machineries in the response to DNA damage. frontiersin.org This interplay underscores a broader cellular strategy to protect against genotoxic stress, where autophagy helps maintain the necessary energy and molecular components for efficient DNA repair. nih.gov

Translesion Synthesis (TLS)

Translesion synthesis is a DNA damage tolerance mechanism that utilizes specialized, low-fidelity DNA polymerases to synthesize DNA directly across a damaged template. mdpi.comnih.gov This process allows replication to be completed, albeit with a higher potential for introducing mutations. mdpi.com When the replicative polymerase stalls at a cyclobutyldithymidine dimer, it is temporarily replaced by a specialized TLS polymerase that can accommodate the distorted DNA structure. nih.gov

The bypass of this compound is primarily carried out by Y-family DNA polymerases. mdpi.com In eukaryotes, several DNA polymerases are involved in TLS, with distinct roles and fidelities.

DNA Polymerase η (Pol η): Pol η plays a crucial and predominantly error-free role in the bypass of cis-syn thymine-thymine dimers. nih.govnih.govd-nb.info It has a unique ability to incorporate two adenine (A) bases opposite the two thymines of the dimer, effectively restoring the correct sequence. nih.gov This accurate bypass is a key mechanism for mitigating the mutagenic potential of these common UV-induced lesions. nih.gov The fidelity of Pol η in this context relies not only on its ability to insert the correct nucleotide but also on its capacity to elongate the DNA chain only after the correct nucleotide has been incorporated. embopress.org Patients with the xeroderma pigmentosum variant (XP-V) have mutations in the gene for Pol η and are consequently deficient in this error-free bypass pathway. d-nb.info

DNA Polymerase κ (Pol κ) and DNA Polymerase ζ (Pol ζ): These polymerases provide alternative, but more error-prone, pathways for bypassing cyclobutane pyrimidine dimers (CPDs). nih.gov Studies in mouse and human cells indicate that Pol κ and Pol ζ contribute to mutagenic TLS opposite CPDs. nih.gov Pol ζ often works in conjunction with other TLS polymerases, where it is responsible for extending the DNA strand after another polymerase, such as Pol η, has inserted a nucleotide opposite the lesion. emrespublisher.com

DNA Polymerase ι (Pol ι): Research indicates that Pol ι does not play a significant role in the bypass of cis-syn thymine-thymine dimers. nih.gov

The selection and coordination of these polymerases are critical for balancing the need to complete replication with the imperative to minimize mutations.

Table 1: Roles of Specialized DNA Polymerases in Bypassing this compound

| Polymerase | Family | Primary Role in CPD Bypass | Specific Function |

|---|---|---|---|

| DNA Polymerase η (Pol η) | Y-Family | Predominantly Error-Free | Inserts two adenines opposite a T-T dimer. nih.govnih.gov |

| DNA Polymerase κ (Pol κ) | Y-Family | Error-Prone / Mutagenic | Provides an alternative, mutagenic bypass pathway. nih.gov May assist Pol η in extension. nih.gov |

| DNA Polymerase ζ (Pol ζ) | B-Family | Error-Prone / Mutagenic | Extends the DNA strand after initial nucleotide insertion by another polymerase. nih.govemrespublisher.com |

| DNA Polymerase ι (Pol ι) | Y-Family | No significant role | Does not appear to be significantly involved in bypassing T-T dimers. nih.gov |

While TLS is essential for cell survival after UV damage, it is an inherently mutagenic process because the specialized polymerases involved have lower fidelity than replicative polymerases. mdpi.comd-nb.info The implications for genomic integrity are significant:

Increased Mutation Frequency: The use of error-prone polymerases like Pol κ and Pol ζ to bypass this compound can lead to the insertion of incorrect bases opposite the lesion, resulting in permanent mutations after the next round of replication. nih.gov For instance, UV-induced mutations frequently involve C-to-T transitions at dipyrimidine sites. nih.gov

Source of Carcinogenesis: An imbalance between error-free and error-prone TLS pathways can contribute to carcinogenesis. emrespublisher.com While Pol η provides an accurate bypass mechanism for T-T dimers, its capacity can be overwhelmed, or the lesion may occur at other dipyrimidine sites (like TC or CC), where bypass may be more mutagenic. nih.gov The upregulation of genes like REV1L, which is associated with Pol ζ, is linked to increased mutation induction following UV exposure. embopress.org

Cellular Context Dependence: The outcome of TLS—whether it is error-free or error-prone—depends on the specific type of CPD and the availability of different TLS polymerases. nih.gov Studies have shown that simultaneously knocking down both Pol κ and Pol ζ in mouse and human cells eliminates mutagenic TLS events opposite CPDs, highlighting the central role of Pol η in error-free bypass. nih.gov However, even the relatively accurate Pol η has been observed to misincorporate a guanine (B1146940) opposite a T-T dimer in approximately 1 out of every 25 TLS events in vitro, demonstrating that no bypass mechanism is completely without error. nih.gov

Table 2: Mutational Consequences of TLS Bypass of a cis-syn Thymine-Thymine Dimer in Human Cells

| Cellular Condition (siRNA Knockdown) | Mutation Frequency | Implication |

|---|---|---|

| Control (No Knockdown) | ~2% | Predominantly error-free bypass, likely mediated by Pol η. nih.gov |

| Pol κ Knockdown | Reduced by ~50-70% | Pol κ contributes significantly to mutagenic bypass. nih.gov |

| Pol ζ (Rev3 or Rev7) Knockdown | Reduced by ~50-70% | Pol ζ contributes significantly to mutagenic bypass. nih.gov |

| Pol κ and Pol ζ Double Knockdown | Mutations nearly eliminated | Pol κ and Pol ζ are the primary sources of mutagenic TLS; Pol η is highly error-free in their absence. nih.gov |

Recombinational DNA Repair

When a replication fork is blocked by a cyclobutyldithymidine dimer, another critical damage tolerance strategy is recombinational repair. wikipedia.org This process generally uses the newly synthesized, undamaged sister chromatid as a template to "fill in" the gap opposite the lesion, a mechanism often referred to as template switching. embopress.orgplos.org This pathway is considered error-free as it copies from a correct template.

Homologous recombination (HR) is a high-fidelity repair mechanism essential for overcoming replication stress caused by DNA lesions like this compound. nih.govnih.gov Its role is multifaceted:

Template Switching: The primary error-free pathway for bypassing lesions during replication involves template switching, which relies on HR proteins. plos.org This mechanism allows the synthesis of the daughter strand to continue, leaving the original lesion in the parental strand to be repaired later. nih.gov

Replication Fork Rescue: If a replication fork collapses due to a persistent stall at a dimer, it can result in a dangerous double-strand break (DSB). nih.gov HR is the principal pathway for repairing such breaks in the S and G2 phases of the cell cycle, using the intact sister chromatid as a template to ensure accurate repair and prevent gross chromosomal rearrangements. nih.govnih.gov

Processing of Repair Intermediates: Unexcised pyrimidine dimers can trigger recombination between homologous chromosomes. plos.org This process requires specific enzymes, such as the Mus81p resolvase in yeast, to process the recombination intermediates that form at the site of the blocked replication fork. plos.org However, this can also lead to consequences like the formation of chromosome dimers in organisms with circular chromosomes, which then require further resolution. plos.org

Post-replication repair (PRR) encompasses the damage tolerance pathways that allow cells to deal with lesions present in the DNA during S phase. nih.govwikipedia.org These mechanisms prevent the lethal consequences of incomplete replication. nih.gov The choice between the two major PRR pathways is a critical regulatory step.

Translesion Synthesis (TLS): As detailed in section 4.3, this pathway uses specialized polymerases to replicate across the lesion. nih.gov It is an error-prone mechanism of damage tolerance. mdpi.com

Template Switching (Damage Avoidance): This error-free pathway utilizes the sister chromatid as a template to bypass the lesion. nih.govnih.gov It involves proteins from the homologous recombination pathway and is regulated by modifications to the PCNA protein, a key scaffold in DNA replication. nih.govplos.org This pathway avoids the mutagenic potential of TLS by not directly synthesizing DNA over the damaged template. plos.org

After the replication fork has successfully bypassed the cyclobutyldithymidine dimer using either TLS or template switching, a single-stranded gap containing the lesion remains in the parental strand. nih.gov This lesion is then accessible to other repair pathways, such as nucleotide excision repair (NER), which can permanently remove the dimer in the G2 phase of the cell cycle. nih.gov

Table 3: Comparison of Major Post-Replication Repair (PRR) Pathways for this compound

| Feature | Translesion Synthesis (TLS) | Template Switching (Damage Avoidance) |

|---|---|---|

| Mechanism | DNA synthesis directly across the lesion. nih.gov | Uses the undamaged sister chromatid as a template to bypass the lesion. nih.gov |

| Fidelity | Error-prone (mutagenic). mdpi.com | Error-free (non-mutagenic). nih.govplos.org |

| Key Proteins | Specialized Y-family and B-family DNA polymerases (e.g., Pol η, Pol κ, Pol ζ). nih.govnih.gov | Homologous Recombination (HR) proteins (e.g., RAD51), Mms2p. plos.orgnih.gov |

| Regulatory Signal | Monoubiquitination of PCNA. nih.gov | Polyubiquitination of PCNA. nih.gov |

| Outcome | Replication continues past the lesion, but with a risk of mutation. mdpi.com | Replication continues, leaving a post-replication gap that is filled in using the sister chromatid. nih.gov |

Advanced Methodological Approaches for Cyclobutyldithymidine Dimer Analysis

Immunochemical Detection Techniques

Immunochemical methods utilize antibodies that specifically recognize and bind to cyclobutyldithymidine dimers within DNA. nih.govspringernature.com These techniques are highly sensitive and can be applied to both cultured cells and tissue samples. springernature.comnih.gov

Quantitative Immunofluorescence Assays (Q-IFA) in Individual Cells

Quantitative immunofluorescence assays (Q-IFA) allow for the measurement of T<>T dimers at the single-cell level. nih.gov This approach involves using a specific monoclonal antibody against the thymidine (B127349) dimer, followed by a secondary antibody labeled with a fluorescent dye. nih.gov The fluorescence intensity, which is proportional to the number of dimers, is then quantified using computer-assisted microfluorometric systems. nih.gov This method is sensitive enough to detect dimer levels produced by low doses of UV radiation that permit significant cell survival. nih.gov

A key component of Q-IFA is the use of highly specific monoclonal antibodies that target cyclobutane (B1203170) thymine (B56734) dimers. nih.govnih.gov For instance, antibodies have been developed that are specific to the cis-syn cyclobutane pyrimidine (B1678525) dimer (CPD) type. oup.com These antibodies can distinguish T<>T dimers from other photoproducts, ensuring the accuracy of the detection. mybiosource.comnovusbio.com The monoclonal antibody H3, for example, specifically reacts with the (5'-6') cyclobutane type of homothymine or thymine-cytosine heterodimers in single-stranded DNA. novusbio.com Another antibody, TDM-2, also shows high specificity for cis-syn cyclobutane thymine dimers. oup.com

Q-IFA can be adapted for use with flow cytometry, enabling the rapid quantification of T<>T dimers in thousands of cells simultaneously. nih.gov A significant advantage of this method is the ability to analyze dimer formation and repair in specific phases of the cell cycle. nih.govembopress.org By counterstaining the nuclear DNA with a fluorescent dye like 7-amino-actinomycin D or propidium (B1200493) iodide, cells can be sorted based on their DNA content into G1, S, and G2/M phases. nih.govembopress.orgoup.com This allows researchers to investigate the influence of the cell cycle on DNA damage and repair processes. embopress.org Studies have shown a linear relationship between the fluorescence intensity and the UV dose in both cultured human fibroblasts and mouse epidermal cells. nih.gov

| Cell Type | UV Radiation Source | UV Dose | Detection Method | Key Finding | Reference |

| Cultured Human Fibroblasts | UV-C | Up to 45 J/m² | Flow Cytometry with FITC-labeled antibody | Linear increase in fluorescence with UV dose. | nih.gov |

| SKH:HR1 Hairless Mice Epidermal Cells | UV-B (FS40 sunlamp) | Up to 3750 J/m² | Flow Cytometry with FITC-labeled antibody | Linear fluorescence-dose relationship observed in vivo. | nih.gov |

| Human Keratinocytes | UV-C | 10 J/m² | Immunofluorescence Microscopy | Simultaneous detection of thymine dimers and p53 protein. | antibodybeyond.com |

| Human Fibroblasts (Normal and XP) | UV-C | 10 J/m² | Quantitative Fluorescence Microscopy | Assay of UV-induced thymine dimers. | antibodybeyond.com |

Enzyme-Linked Immunosorbent Assay (ELISA) for Dimer Content

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunochemical technique used to quantify T<>T dimer content in DNA samples. cosmobio.co.jpcapes.gov.br In a typical competitive ELISA, DNA isolated from irradiated cells is used to compete with a standardized amount of dimer-containing DNA for binding to a specific monoclonal antibody. nih.govcapes.gov.br The amount of antibody bound is then detected using a colorimetric reaction, allowing for the calculation of the dimer content in the sample. cosmobio.co.jp Non-competitive ELISA formats have also been developed where the sample DNA is directly adsorbed to the microplate wells. cosmobio.co.jprsc.org This method has been successfully used to demonstrate a dose-dependent formation of CPDs in HeLa cells and to monitor their repair over time. cosmobio.co.jp

| Assay Type | Antibody | Application | Key Finding | Reference |

| Competitive ELISA | Monoclonal antibody against thymine dimer-containing tetranucleotide | Quantifying thymine dimers in DNA from UV-irradiated human fibroblasts. | Antibody binding is linear with UV dose. | capes.gov.br |

| High Sensitivity ELISA | Monoclonal antibody clone TDM-2 | Detection of CPDs in DNA from cultured cells or skin epidermis. | Detects CPDs from all dipyrimidine contexts (TT, TC, CT, and CC). | cosmobio.co.jp |

| Dimer Dosimetry ELISA | Not specified | Detecting thymine dimers in genomic DNA from pre-disinfection drinking water. | Dose-dependent response observed in water samples. | rsc.org |

Chromatographic and Spectrometric Analysis

While immunochemical methods are powerful, chromatographic and spectrometric techniques offer a different approach that can provide highly accurate and quantitative data on the absolute number of specific photoproducts.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for Photoproduct Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound. researchgate.netpnas.org This technique involves the enzymatic digestion of DNA into individual nucleosides or small oligonucleotides, which are then separated by HPLC based on their physicochemical properties. pnas.org The separated components are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. researchgate.net Tandem mass spectrometry (MS/MS) allows for further fragmentation of selected ions, providing structural information that confirms the identity of the photoproducts. researchgate.netacs.org

This method allows for the simultaneous quantification of various pyrimidine dimers. pnas.org Research using HPLC-MS/MS has shown that cyclobutane pyrimidine dimers are the predominant lesions in human skin exposed to both UVA and UVB radiation. pnas.org For instance, in UVA-irradiated human skin, the yield of T<>T was found to be significantly higher than that of the oxidative damage marker 8-oxo-7,8-dihydro-2'-deoxyguanosine. pnas.org The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. springernature.com

| Sample Type | Radiation Source | Key Photoproducts Measured | Main Finding | Reference |

| Whole Human Skin | UVA | Cyclobutane pyrimidine dimers, 8-oxodGuo | T<>T is formed in a larger amount than 8-oxodGuo. | pnas.org |

| Whole Human Skin | UVB | Cyclobutane pyrimidine dimers, (6-4) photoproducts | T<>T is the major lesion, produced at a 10-fold higher yield than the TT (6-4) photoproduct. | pnas.org |

| CHO Cells | UVA, UVB, SSL | Cyclobutane pyrimidine dimers | A large majority of CPDs were at TT sites after UVA exposure (88%). | oup.com |

| Urine of Volunteers | Summer Recreational Exposure | Thymine-thymine cyclobutane pyrimidine dimer (TT-CPD) | TT-CPDs were detected in significant amounts in urine samples from exposed individuals. | researchgate.net |

Enzymatic DNA Hydrolysis and Post-labeling Methods

Enzymatic DNA hydrolysis coupled with post-labeling techniques offers a highly sensitive approach for the detection and quantification of this compound. springernature.com This methodology typically involves the complete digestion of DNA into its constituent nucleosides or short oligonucleotides, followed by the radiolabeling of the lesion-containing fragments.

A common strategy involves the enzymatic digestion of DNA containing a cis-syn cyclobutane pyrimidine dimer (CPD) to a trinucleotide. This is often achieved using enzymes like snake venom phosphodiesterase (SVP) and DNase I. nih.gov Subsequent dephosphorylation with an enzyme such as calf intestinal phosphatase (CIP) prepares the fragment for radiolabeling. nih.gov The actual labeling is accomplished by transferring a radioactive phosphate (B84403) group from [γ-³²P]-ATP to the 5'-end of the fragment, a reaction catalyzed by T4 polynucleotide kinase. springernature.comnih.gov The resulting radiolabeled trinucleotide can then be separated and quantified using techniques like polyacrylamide gel electrophoresis or high-performance liquid chromatography (HPLC). springernature.comnih.gov This method is sensitive enough to detect a single DNA adduct within the entire human genome. nih.gov

Researchers have demonstrated that this post-labeling procedure can effectively discriminate between intact dimers and those with a ruptured intradimer phosphodiester linkage, a modification that can occur during cellular processing. nih.gov The development of a sensitive post-labeling assay for these modified dimers is crucial for understanding their biological relevance. nih.gov Furthermore, these assays have been adapted to detect non-adjacent cyclobutane pyrimidine dimers, which can form in non-B DNA structures like G-quadruplexes. wustl.edu In this adaptation, SVP digestion produces a tetramer containing the dimer, which is then processed for analysis. wustl.edu

| Enzyme | Role in Post-labeling Assay |

| DNase I | Initial enzymatic digestion of DNA into smaller fragments. nih.gov |

| Snake Venom Phosphodiesterase (SVP) | Degrades DNA containing a cis,syn T=T CPD to a trinucleotide or a tetramer in the case of non-adjacent dimers. nih.govwustl.edu |

| Calf Intestinal Phosphatase (CIP) | Dephosphorylates the digested fragments to prepare them for radiolabeling. nih.gov |

| T4 Polynucleotide Kinase | Catalyzes the transfer of a radioactive phosphate from [γ-³²P]-ATP to the 5'-end of the dimer-containing fragment. springernature.comnih.gov |

Biophysical and Computational Modeling

Biophysical and computational methods provide powerful tools to investigate the structural and dynamic consequences of this compound in DNA, as well as the intricate mechanisms of their repair, often at an atomic level of detail that is inaccessible to experimental techniques alone.

Molecular Dynamics Simulations for DNA-Dimer Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations have been instrumental in revealing how these lesions affect the structure and dynamics of DNA.

Simulations have shown that the presence of a thymine dimer introduces a significant bend in the DNA double helix, with estimates of the bend angle ranging from approximately 15° to 30°. biorxiv.org These simulations also indicate an increase in the roll and a decrease in the twist between the base pairs at the dimer site. biorxiv.org The presence of a dimer can lower the supercoiling densities at which structural transitions like the formation of plectonemes (interwound supercoils) and bubbles (localized denaturation) occur. biorxiv.org Interestingly, under biologically relevant conditions of supercoiling and force, thymine dimers show a preference for localizing at the highly bent tips of plectonemes, which may facilitate their recognition by repair enzymes. biorxiv.org

MD simulations have also been employed to study the interaction of dimer-containing DNA with proteins, such as the human DNA topoisomerase 1 complex (TOP1). mdpi.com These simulations, spanning up to a microsecond, have provided insights into the stability and conformational changes of these complexes, helping to elucidate potential mechanisms of interaction and inhibition. mdpi.com The combination of MD simulations with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) allows for the calculation of binding free energies, offering a deeper understanding of the impact of DNA damage on protein-DNA interactions. nih.gov

Ab Initio Molecular Dynamics for Repair Reaction Mechanisms

Ab initio molecular dynamics is a powerful computational method that uses quantum mechanics to describe the electronic structure of atoms and molecules as they move. This approach is particularly well-suited for studying chemical reactions, such as the enzymatic repair of this compound.

This method has been used to investigate the self-repair process of thymine dimers, where the dimer splits upon the spontaneous uptake of an electron. mpg.de More significantly, ab initio MD has been applied to elucidate the mechanism of repair by the enzyme DNA photolyase. mpg.deacs.org Photolyase contains a reduced flavin adenine (B156593) dinucleotide (FADH⁻) cofactor, which, upon photoexcitation, donates an electron to the thymine dimer. mpg.denih.gov This excess electron destabilizes the dimer, leading to the cleavage of the cyclobutane ring and the restoration of the original thymine bases. mpg.de

Ab initio MD simulations have been used to model the electron transfer from FADH⁻ to the thymine dimer. acs.org These calculations have shown that after electron capture by the dimer, one of the C-C bonds in the cyclobutane ring elongates and breaks within a timescale of 100-150 femtoseconds. acs.org These simulations confirm that the repair reaction proceeds efficiently through this electron-transfer process. acs.org Furthermore, these studies have identified the specific excited states of FADH⁻ that act as the electron donor and have shown how the photo-excitation event itself can enhance the rate of electron transfer by shifting electron density towards the dimer. nih.govpnas.org

| Computational Method | Application in Cyclobutyldithymidine Dimer Research | Key Findings |

| Molecular Dynamics (MD) | Simulating the structural and dynamic effects of thymine dimers on DNA and their interactions with proteins. biorxiv.orgmdpi.com | Dimers induce a significant bend (15°-30°) in DNA and can localize to plectoneme tips, potentially aiding repair enzyme recognition. biorxiv.org Provides insights into protein-DNA complex stability. mdpi.com |

| Ab Initio Molecular Dynamics | Investigating the quantum mechanical details of the dimer repair reaction, particularly by DNA photolyase. mpg.deacs.org | Elucidated the electron transfer mechanism from FADH⁻ to the dimer, showing C-C bond cleavage within 100-150 fs. acs.org Confirmed the efficiency of the light-dependent repair process. mpg.deacs.org |

Cellular and In Vitro Experimental Systems

To bridge the gap between molecular studies and the complex biological reality of a living cell, researchers utilize a variety of cellular and in vitro experimental systems. These models are indispensable for studying the formation, recognition, and repair of this compound in a controlled yet biologically relevant context.

Application of Mammalian Cell Lines (e.g., Human Fibroblasts, Hamster Embryo Cells)

Mammalian cell lines are a cornerstone of research into DNA damage and repair. Human fibroblasts and hamster embryo cells, in particular, have been extensively used to study the cellular processing of this compound. nih.govnih.gov

One of the key techniques employed in these cell lines is indirect immunofluorescence. nih.gov This method uses a specific monoclonal antibody that recognizes and binds to cyclobutyl dithymidine dimers within the DNA of individual cells. A secondary antibody, labeled with a fluorescent marker, is then used to visualize and quantify the amount of damage. nih.govresearchgate.net By co-staining the DNA with another fluorochrome, the level of damage can be normalized to the total DNA content of each nucleus. nih.govresearchgate.net This approach is sensitive enough to detect the levels of thymidine dimers produced by a dose of UV radiation that allows for 15-30% cell survival. nih.gov

Studies in human fibroblasts have been crucial in demonstrating that the enzymatic hydrolysis of the intradimer phosphodiester linkage is an early step in the processing of these dimers. nih.gov Furthermore, cell lines derived from patients with genetic disorders like Xeroderma Pigmentosum (XP), which are defective in nucleotide excision repair (NER), have been invaluable. pnas.org By transfecting these cells with a functional copy of the defective gene (e.g., XPC), researchers can study the specific role of that gene in the repair of cyclobutane pyrimidine dimers versus other types of UV-induced damage. pnas.org For instance, such experiments have shown that the XPC protein is involved in the global genome repair subpathway of NER and can lead to the selective repair of CPDs. pnas.org

| Cell Line Type | Application in Dimer Research |

| Human Fibroblasts | Investigating the cellular processing and repair of dimers, including early enzymatic steps. nih.gov Used in studies of nucleotide excision repair pathways and the effects of repair deficiencies. atlasgeneticsoncology.org |

| Syrian Hamster Embryo Cells | Used in the development and application of quantitative immunofluorescence assays to measure dimer formation in individual cells following UV irradiation. nih.govresearchgate.net |

| Xeroderma Pigmentosum (XP) Cell Lines | Serve as models for defective nucleotide excision repair. pnas.org Used in complementation studies to elucidate the specific functions of NER proteins, such as XPC, in the recognition and repair of cyclobutane pyrimidine dimers. pnas.org |

Reconstitution of DNA Repair Pathways in Vitro

While cellular systems provide a physiologically relevant environment, the sheer complexity of the cell can make it difficult to dissect the precise molecular mechanisms of DNA repair. In vitro reconstitution assays overcome this by allowing researchers to study repair pathways using purified components in a controlled, cell-free system.

The nucleotide excision repair (NER) pathway, which is a major mechanism for removing cyclobutane pyrimidine dimers in bacteria and eukaryotes, has been successfully reconstituted in vitro. pnas.orgresearchgate.net In bacteria like E. coli, this involves the UvrA, UvrB, and UvrC proteins. pnas.orgresearchgate.net By combining these purified proteins with a DNA substrate containing a defined cyclobutane pyrimidine dimer, researchers can study the individual steps of the repair process: damage recognition by the UvrA-UvrB complex, the handoff to UvrB, and the dual incisions made by UvrC on either side of the lesion. researchgate.net

Similarly, the human NER pathway has been reconstituted using a more complex set of purified protein factors. atlasgeneticsoncology.org These in vitro systems have been essential for determining the minimum size of the DNA substrate required for the human excinuclease and for identifying the precise locations of the incisions made relative to the thymine dimer. tandfonline.com

Utilization of Genetically Modified and Repair-Deficient Cell Models

The study of this compound is greatly advanced by the use of genetically modified and repair-deficient cell models. These models are indispensable for dissecting the specific biological consequences of these DNA lesions and for elucidating the repair pathways that counteract them. By comparing cells with specific genetic defects to their normal, or "wild-type," counterparts, researchers can isolate the function of individual genes and pathways in the response to dimer formation.

Cell lines derived from patients with inherited DNA repair syndromes, such as Xeroderma Pigmentosum (XP) and Trichothiodystrophy (TTD), are particularly valuable. nih.gov These cells have well-characterized mutations in genes essential for Nucleotide Excision Repair (NER), the primary mechanism for removing bulky DNA adducts like this compound in humans. plos.orgnih.gov For example, studies using XP complementation group A (XPA) cells, which are profoundly deficient in NER, have been instrumental in defining the mutagenic potential of both cyclobutane pyrimidine dimers (CPDs) and other photoproducts. nih.gov

A powerful experimental strategy involves complementing these deficient cells with a functional copy of the mutated gene. For instance, reintroducing the wild-type XPD/ERCC2 repair gene into TTD cells restores their repair capabilities. nih.gov By comparing the mutagenic frequency in the deficient TTD cells versus the complemented cells after UV irradiation, researchers have demonstrated conclusively that CPDs are the major photoproducts driving mutagenesis in the absence of proper repair. nih.gov

Furthermore, genetically engineered models, such as mouse cells expressing photoproduct-specific DNA photolyases, allow for the selective removal of either CPDs or (6-4) photoproducts. capes.gov.br This elegant approach provides direct evidence for the specific contribution of each lesion type to mutagenesis and other cellular outcomes. capes.gov.br Similarly, creating double-mutant cell lines, for instance in Schizosaccharomyces pombe lacking both NER and UV damage repair (UVDR) pathways (rad13-uvde-), confirms that no other major pathways are involved in the removal of CPDs, solidifying our understanding of these specific repair mechanisms. oup.com The use of these specialized cell lines is critical for determining how the cell's genetic background, particularly its DNA repair capacity, dictates the fate of this compound and their ultimate biological impact. plos.org

Molecular Genetic and Functional Assays

Gene Expression Profiling in Response to Dimer-Induced Stress

The presence of this compound in a cell's genome triggers a complex and robust transcriptional response, which can be comprehensively analyzed using gene expression profiling techniques like DNA microarrays. nih.govembopress.org This approach allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the cellular response to dimer-induced stress. Studies utilizing this methodology have shown that CPDs are the principal mediators of the transcriptional response to UV radiation. nih.govembopress.org

Upon the formation of CPDs, cells activate a network of signaling pathways aimed at managing the DNA damage. This leads to significant changes in the expression of genes involved in DNA repair, cell cycle control, and apoptosis. nih.govplos.org For example, research using photolyase-transgenic mouse cells, where CPDs can be specifically removed by visible light, revealed that the presence of these dimers leads to the transcriptional upregulation of genes associated with DNA double-strand break (DSB) signaling and repair. embopress.org This suggests that unrepaired CPDs can be converted into more severe lesions like DSBs, particularly during DNA replication. embopress.org

Key genes are consistently found to be regulated in response to CPD-induced stress. The expression of Xpc, a gene crucial for the recognition of DNA damage in global genome NER, can be transcriptionally downregulated initially following damage. nih.gov Conversely, genes involved in cell cycle arrest and apoptosis, such as Gadd45a and p21, are often upregulated, a response driven by the tumor suppressor protein p53. plos.org The transcription factor ATF3 has also been identified as a novel transcriptional target in this stress response. plos.org Analysis of these expression profiles demonstrates that the cellular reaction to this compound is multifaceted, involving the coordinated regulation of numerous genes to balance DNA repair with cell fate decisions. nih.govplos.org

Table 1: Selected Genes with Altered Expression in Response to Cyclobutyldithymidine Dimer-Induced Stress This table provides examples of genes whose expression is modulated following the induction of CPDs, as identified through gene expression profiling studies. The response can vary based on cell type and experimental conditions.

| Gene | Function | Typical Expression Change | Reference |

| Gadd45a | DNA damage sensor, cell cycle arrest | Upregulated | plos.org |

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulated | plos.org |

| ATF3 | Transcription factor, stress response | Upregulated | plos.org |

| XPC | DNA damage recognition in NER | Downregulated (initially) | nih.gov |

| Rad23B | NER, protein degradation | Independent of persisting CPDs | nih.gov |

| EGFR | Growth factor signaling | Upregulated | plos.org |

Mutagenesis Assays in Reporter Gene Systems

To quantify the mutagenic potential of this compound, researchers employ mutagenesis assays based on reporter gene systems. nih.govnih.gov These assays provide a direct measure of the frequency and types of mutations caused specifically by these DNA lesions. The methodology typically involves a "shuttle vector," which is a plasmid engineered to replicate in both bacterial and mammalian cells. This vector carries a reporter gene, such as the bacterial lacI or the suppressor tRNA gene supF, whose sequence is known and whose function can be easily screened. nih.govcapes.gov.br

The assay begins with the in vitro irradiation of the shuttle vector plasmid with UV light to induce the formation of DNA photoproducts, including this compound. nih.gov This damaged plasmid is then introduced into mammalian host cells through transfection. nih.govnih.gov Inside the cell, the cellular machinery attempts to repair the DNA damage on the plasmid. If a dimer is not repaired before the plasmid replicates, the DNA polymerase may incorrectly insert a base opposite the lesion, resulting in a mutation.

After a period of replication within the host cells, the plasmids are recovered and transferred back into a specific strain of E. coli. This bacterial strain is designed to indicate whether the reporter gene is functional or mutated. For example, mutations in the supF gene can be detected by a color-based screen on indicator plates. By sequencing the mutated reporter genes, researchers can identify the exact base changes, revealing the "mutational spectrum" of the DNA lesion. nih.gov

Studies using this approach in DNA repair-deficient cells, such as those from Xeroderma Pigmentosum patients, have been crucial. nih.gov They have shown that cytosine-containing CPDs are highly mutagenic, primarily causing G:C→A:T transitions. nih.gov Furthermore, by treating the UV-irradiated plasmid with CPD-specific photolyase before transfection, researchers observed a dramatic reduction in mutation frequency, providing definitive proof that CPDs are responsible for the vast majority of UVB-induced mutations in mammalian cells. capes.gov.br

Colony Forming Efficiency Assays for Cell Survival

Colony forming efficiency (CFE) assays are a cornerstone technique for assessing the cytotoxicity of DNA damaging agents, including the effects of this compound. This functional assay measures the ability of a single cell to undergo unlimited division and form a macroscopic colony. scispace.comuzh.ch The presence of unrepaired DNA lesions like CPDs can physically block the progression of DNA replication forks, which can lead to cell cycle arrest and, ultimately, cell death (apoptosis) or a permanent loss of proliferative capacity (senescence).

The procedure for a CFE assay is straightforward. Cultured cells are seeded at a low density in petri dishes and exposed to varying doses of UV radiation to induce dimer formation. Following treatment, the cells are incubated for a period of one to two weeks, allowing sufficient time for surviving cells to proliferate and form visible colonies. uzh.ch A parallel set of untreated cells is cultured as a control to establish the baseline plating efficiency.

At the end of the incubation period, the colonies are fixed and stained, typically with crystal violet, to make them easily visible for counting. uzh.ch The survival fraction for each dose is then calculated by dividing the number of colonies in the treated group by the number of colonies in the control group (adjusted for the plating efficiency). The results are often plotted as a survival curve, which graphically represents the relationship between the UV dose and the percentage of surviving cells.

Table 2: Illustrative Data from a Colony Forming Efficiency Assay This table shows representative data demonstrating the impact of increasing UV dose on the survival of a hypothetical cell line. The decrease in colony formation directly reflects the cytotoxic effect of the induced DNA lesions, primarily this compound.

| UV Dose (J/m²) | Number of Colonies (Average) | Plating Efficiency (%) | Survival Fraction (%) |

| 0 (Control) | 184 | 92.0 | 100.0 |

| 2 | 138 | 69.0 | 75.0 |

| 4 | 83 | 41.5 | 45.1 |

| 6 | 37 | 18.5 | 20.1 |

| 8 | 11 | 5.5 | 6.0 |